4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a chlorophenoxy group
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural features may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound could be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: This can be achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.
Formation of the Pyrrolidinone Ring: This step may involve cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenoxy group may enhance these interactions through additional binding sites or electronic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activity.
Pyrrolidinone Derivatives: Compounds like piracetam, which contain the pyrrolidinone ring, are known for their nootropic effects.
Uniqueness
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties. The presence of both the benzimidazole and pyrrolidinone moieties, along with the chlorophenoxy group, sets it apart from other compounds with similar cores.
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-2-19-11-13-21(14-12-19)31-16-20(15-27(31)34)28-30-24-8-4-5-9-25(24)32(28)17-22(33)18-35-26-10-6-3-7-23(26)29/h3-14,20,22,33H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGHUONVXGLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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